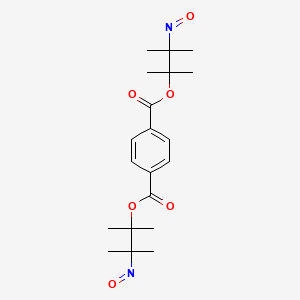
Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C20H28N2O6 and a molecular weight of 392.446 g/mol . This compound is known for its unique structure, which includes two nitroso groups attached to a benzene-1,4-dicarboxylate core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate typically involves the reaction of 2,3-dimethyl-3-nitrosobutan-2-ol with benzene-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups under specific conditions.
Reduction: The compound can be reduced to form amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:
Bis(2,3-dimethyl-3-nitrosobutyl) terephthalate: A similar compound with slight variations in the alkyl groups attached to the benzene ring.
Uniqueness
Bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate is unique due to its specific nitroso groups, which impart distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
63242-05-7 |
|---|---|
Molecular Formula |
C20H28N2O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
bis(2,3-dimethyl-3-nitrosobutan-2-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-17(2,21-25)19(5,6)27-15(23)13-9-11-14(12-10-13)16(24)28-20(7,8)18(3,4)22-26/h9-12H,1-8H3 |
InChI Key |
OCKVFEUITARDJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C(C)(C)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















